molecular formula C11H14F3NO4 B2803921 ethyl (2Z)-5,5,5-trifluoro-2-(morpholin-4-yl)-4-oxopent-2-enoate CAS No. 2138817-52-2

ethyl (2Z)-5,5,5-trifluoro-2-(morpholin-4-yl)-4-oxopent-2-enoate

Cat. No. B2803921
CAS RN: 2138817-52-2
M. Wt: 281.231
InChI Key: CFJDAKFQSAJPME-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2Z)-5,5,5-trifluoro-2-(morpholin-4-yl)-4-oxopent-2-enoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Interactions and Structural Analysis

  • Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate showcases interactions such as N⋯π, C–H⋯N, and C–H⋯O, forming specific structural patterns like zigzag double-ribbons and double-columns due to nonhydrogen bonding interactions (Zhang, Wu, & Zhang, 2011). Similarly, compounds with morpholin-4-yl groups participate in reactions that highlight the regio- and stereoselectivity important for creating specific structural motifs (Korotaev et al., 2013).

Synthesis and Functionalization

  • The synthesis of fluorine-containing compounds from ethyl (2Z)-5,5,5-trifluoro-2-(morpholin-4-yl)-4-oxopent-2-enoate derivatives emphasizes the role of fluorine atoms and their replacement by amine residues, impacting the compound's reactivity and potential applications (Fokin et al., 2005). Fluorine-containing analogs of non-steroidal anti-inflammatory drugs have been synthesized, demonstrating the versatility of such compounds in drug design and synthesis (Khudina et al., 2020).

Chemical Reactions and Mechanisms

  • Studies on ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate reveal specific regio- and stereo-specific preparations and reactions with terminal alkynes, leading to derivatives with potential in various chemical syntheses (Qing & Zhang, 1997). The hydrogenation processes involving ethyl 2-oxo-4-arylbut-3-enoate to produce ethyl 2-hydroxy-4-arylbutyrate underlines the importance of sequential hydrogenation in achieving high enantioselectivity (Meng, Zhu, & Zhang, 2008).

Advanced Applications

  • Research into the synthesis and hydrogenation of (E)-γ-aryl-γ-morpholino-α-trifluoromethylated allyl alcohols showcases the preparation of intermediates crucial for the synthesis of β-trifluoromethylated aldol products, illustrating the compound's role in creating complex molecules (Funabiki et al., 2010).

properties

IUPAC Name

ethyl (Z)-5,5,5-trifluoro-2-morpholin-4-yl-4-oxopent-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO4/c1-2-19-10(17)8(7-9(16)11(12,13)14)15-3-5-18-6-4-15/h7H,2-6H2,1H3/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJDAKFQSAJPME-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(=O)C(F)(F)F)N1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C(=O)C(F)(F)F)/N1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2Z)-5,5,5-trifluoro-2-(morpholin-4-yl)-4-oxopent-2-enoate

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